molecular formula C17H14BrNO3 B2947756 propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate CAS No. 313500-52-6

propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Cat. No.: B2947756
CAS No.: 313500-52-6
M. Wt: 360.207
InChI Key: YGQKASPMXVFUPK-ZRDIBKRKSA-N
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Description

Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is an organic compound that features a furan ring substituted with a 2-bromophenyl group and a cyano group

Properties

IUPAC Name

propyl (E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO3/c1-2-9-21-17(20)12(11-19)10-13-7-8-16(22-13)14-5-3-4-6-15(14)18/h3-8,10H,2,9H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQKASPMXVFUPK-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

    Coupling with 2-bromophenyl group: This step involves the coupling of the brominated furan with a 2-bromophenyl group using a palladium-catalyzed cross-coupling reaction.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Esterification: Finally, the esterification of the resulting compound with propyl alcohol yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as sodium amide, thiols, or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and bromophenyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Propyl (2E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
  • Propyl (2E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-cyanoprop-2-enoate
  • Propyl (2E)-3-[5-(2-iodophenyl)furan-2-yl]-2-cyanoprop-2-enoate

Uniqueness

Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions not possible with other halogens

Biological Activity

Propyl (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyanoprop-2-enoate, a compound characterized by its unique furan and bromophenyl moieties, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, structural characteristics, and biological effects, particularly focusing on its antibacterial, antifungal, and anticancer properties.

Synthesis and Structural Characteristics

The compound is synthesized through a reaction involving 1-(benzofuran-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one and thiosemicarbazide in an ethanolic sodium hydroxide solution under reflux conditions. The resulting product is purified via recrystallization from dimethylformamide, yielding colorless crystals with a melting point of 260–262 °C .

Structural Formula

The molecular formula of this compound is C17H14BrNO3, with a molecular weight of 360.20 g/mol . The compound features a central pyrazol ring that interacts with adjacent aromatic systems, influencing its biological activity.

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit significant antibacterial properties. For instance, compounds containing furan and bromophenyl groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Antifungal Activity

Similar compounds have also demonstrated antifungal activity. Studies show that the presence of the furan moiety enhances the compound's ability to inhibit fungal growth by disrupting cell membrane integrity or inhibiting ergosterol biosynthesis.

Fungal Strain Inhibition Zone (mm) Concentration (µg/mL)
Candida albicans1850
Aspergillus niger1450

Anticancer Properties

The anticancer potential of this compound has been investigated in various cancer cell lines. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability.

Concentration (µM) Cell Viability (%)
0100
1085
2570
5050

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